

Toxicological Evaluation of Benfuresate in Rat Models: A Comparative Guide

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Compound of Interest

Compound Name: Benfuresate

Cat. No.: B1228046

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This guide provides a comprehensive toxicological overview of the herbicide **Benfuresate** in rat models, with a comparative analysis against two alternative herbicides, Fenvalerate and a common glyphosate-based formulation. The information is intended for researchers, scientists, and drug development professionals, presenting key data from various toxicological studies in a structured and comparative format.

Executive Summary

Benfuresate exhibits low acute oral toxicity in rats. The primary target organ identified in sub-chronic and chronic studies is the kidney. There is no evidence to suggest that **Benfuresate** is carcinogenic, genotoxic, or a reproductive toxicant in rat models at the tested dose levels. In comparison, Fenvalerate and glyphosate-based herbicides show varying toxicological profiles, with different target organs and potential long-term effects. This guide offers a detailed, data-driven comparison to aid in the comprehensive evaluation of these compounds.

Comparative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies of **Benfuresate**, Fenvalerate, and a glyphosate-based herbicide in rat models.

Table 1: Acute Oral Toxicity

| Compound | LD50 (mg/kg bw) | Toxicity Class | Reference |
|-------------------------------|-----------------|----------------|---------------------|
| Benfuresate | > 4000 | Low | [1] |
| Fenvalerate | 451 | Moderate | [2] |
| Glyphosate-based Herbicide | > 4320 | Low | [3] |

Table 2: Sub-chronic Toxicity (90-Day Dietary Study in Rats)

| Compound | NOAEL (mg/kg/day) | Key Findings | Reference |
|-------------------------------|-------------------------|---|---------------------|
| Benfuresate | 88.2 | Increased relative kidney weight at the highest dose. | [4] |
| Fenvalerate | 12.5 | Increased relative kidney and liver weights at higher doses. | [5] |
| Glyphosate-based Herbicide | Not clearly established | Mild effects on liver enzymes (ALT, AST, LDH) and some changes in serum lipoproteins. | [6] |

Table 3: Chronic Toxicity and Carcinogenicity (2-Year Study in Rats)

| Compound | NOAEL (mg/kg/day) | Carcinogenicit y | Key Findings | Reference |
|----------------------------|----------------------|----------------------|---|-----------|
| Benfuresate | 3.07 | Not carcinogenic | Decreased weight gain and food intake at the highest dose. No treatment-related increase in tumors. | [7] |
| Fenvalerate | 250 ppm (diet) | Not carcinogenic | Decreased body weight and increased organ-to-body weight ratios for several organs at the highest dose. No statistically significant increase in neoplasms. | [8] |
| Glyphosate-based Herbicide | Varies by study | Conflicting evidence | Some studies report an increase in certain tumors (e.g., kidney, liver, skin) in male rats. | [9] |

Table 4: Genotoxicity

| Compound | Ames Test | In Vitro Micronucle us | In Vivo Micronucle us | Overall Conclusion | Reference |
|-----------------------------------|-----------|--|--|---|-----------|
| Benfuresate | Negative | Not specified | Not specified | Not genotoxic | [10] |
| Fenvalerate | Negative | Positive for chromosomal aberrations | Positive for chromosomal aberrations | Genotoxic potential | [11][12] |
| Glyphosate- based Herbicide | Negative | Conflicting results | Conflicting results | Evidence of genotoxicity, particularly in formulated products | [13][14] |

Table 5: Reproductive and Developmental Toxicity

| Compound | Parental NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Key Findings | Reference |
|--------------------------------|----------------------------------|---------------------------------------|--|-----------|
| Benfuresate | Not specified | Not specified | Not teratogenic | [10] |
| Fenvalerate | 1.7 | 15 (maternal toxicity) | Reduced mean body weights in parents at higher doses. No adverse effects on reproduction or offspring. | [15] |
| Glyphosate- based Herbicide | ≥1000 | ≥1000 | No evidence of cardiovascular or other malformations at doses up to 3500 mg/kg/day. | [16] |

Experimental Protocols

The toxicological evaluations cited in this guide adhere to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

- Test System: Young, healthy adult rats (e.g., Sprague-Dawley strain), with at least 10 males and 10 females per group.[9][17]
- Dosing: The test substance is administered orally via the diet, drinking water, or gavage, daily for 90 days.[9][17] At least three dose levels and a control group are used.[9][17]
- Observations: Daily clinical observations for signs of toxicity are performed.[18] Body weight and food/water consumption are recorded weekly.[18]
- Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.[9]
- Pathology: All animals are subjected to a gross necropsy.[18] Histopathological examination is performed on the control and high-dose groups, with other dose groups examined as necessary.[9]

Chronic Toxicity Studies (OECD 452)

- Test System: Typically rats, with at least 20 animals per sex per group.[3][19]
- Dosing: The test substance is administered daily for a period of 12 to 24 months.[3][19] At least three dose levels plus a control group are used.[3][19]
- Observations: Similar to the 90-day study, with detailed clinical observations, body weight, and food/water consumption monitoring.[19]
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at multiple intervals during the study and at termination.[19]

- Pathology: A full necropsy and comprehensive histopathological examination of organs and tissues are performed on all animals.[19]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

- Test System: Multiple strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).[8][13]
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).[8][13]
- Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.[8][13]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

- Test System: Mammalian cell cultures (e.g., human lymphocytes, CHO, V79, or L5178Y cells).[5][6]
- Procedure: Cells are exposed to the test substance at a range of concentrations, with and without metabolic activation.[5][6]
- Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in interphase cells is determined. An increase in micronucleus frequency suggests clastogenic or aneuploidogenic activity.[5][6]

Two-Generation Reproduction Toxicity Study (OECD 416)

- Test System: Rats are the preferred species.[20][21]
- Procedure: The test substance is administered to the parental (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the test substance through their maturation, mating, and production of the second-generation (F2) litter.[20][21]

- Endpoints: Effects on male and female reproductive performance, mating behavior, conception, gestation, parturition, lactation, and offspring viability, growth, and development are evaluated.[20][21]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

Figure 1: Experimental Workflow for a 90-Day Oral Toxicity Study (OECD 408)

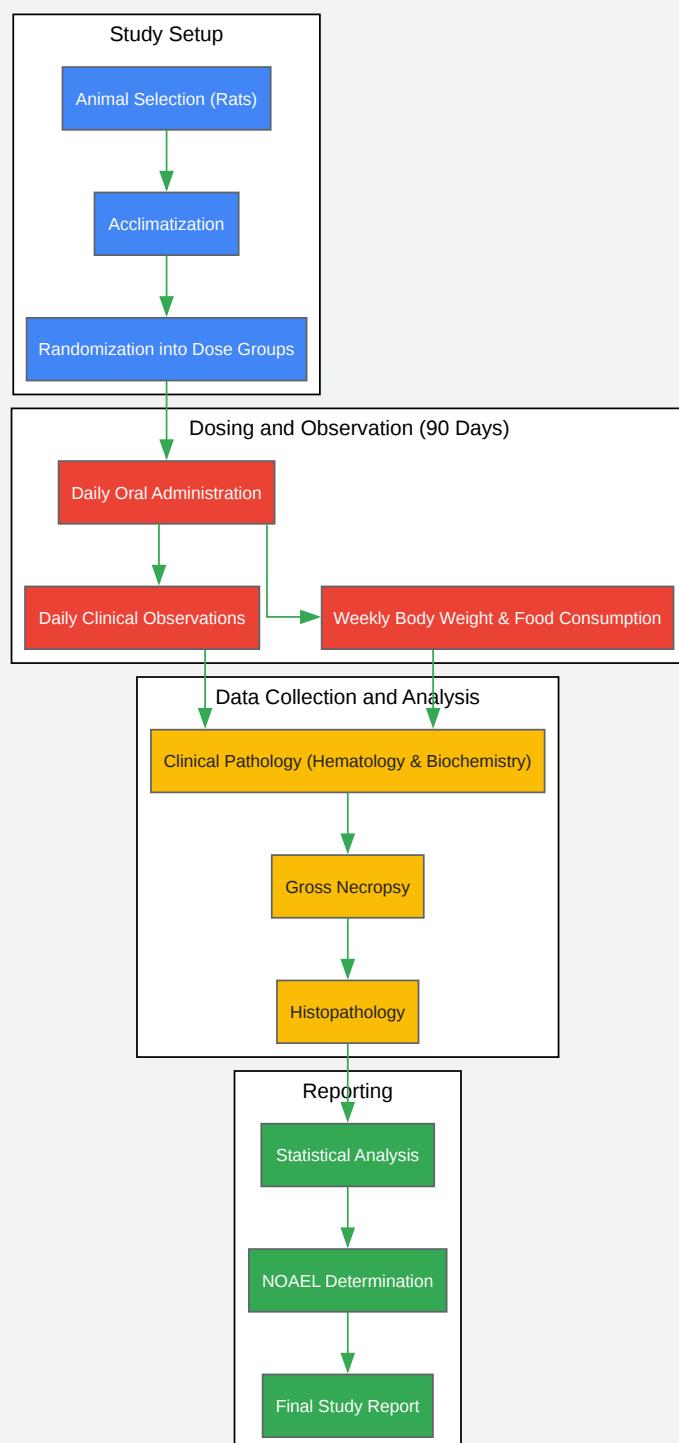
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Figure 1: Workflow for a 90-Day Oral Toxicity Study (OECD 408).

Figure 2: Workflow for a Two-Generation Reproduction Toxicity Study (OECD 416)

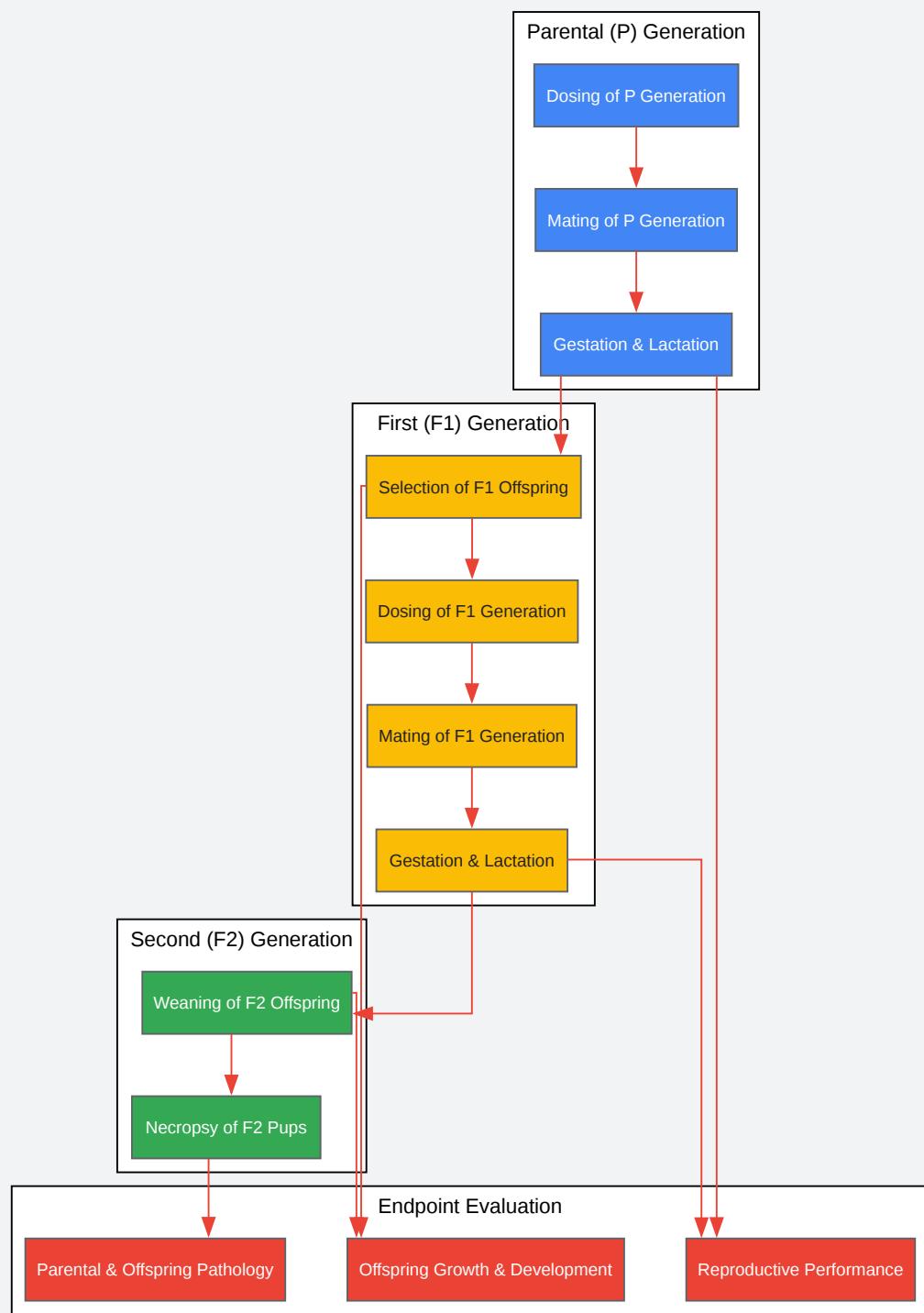
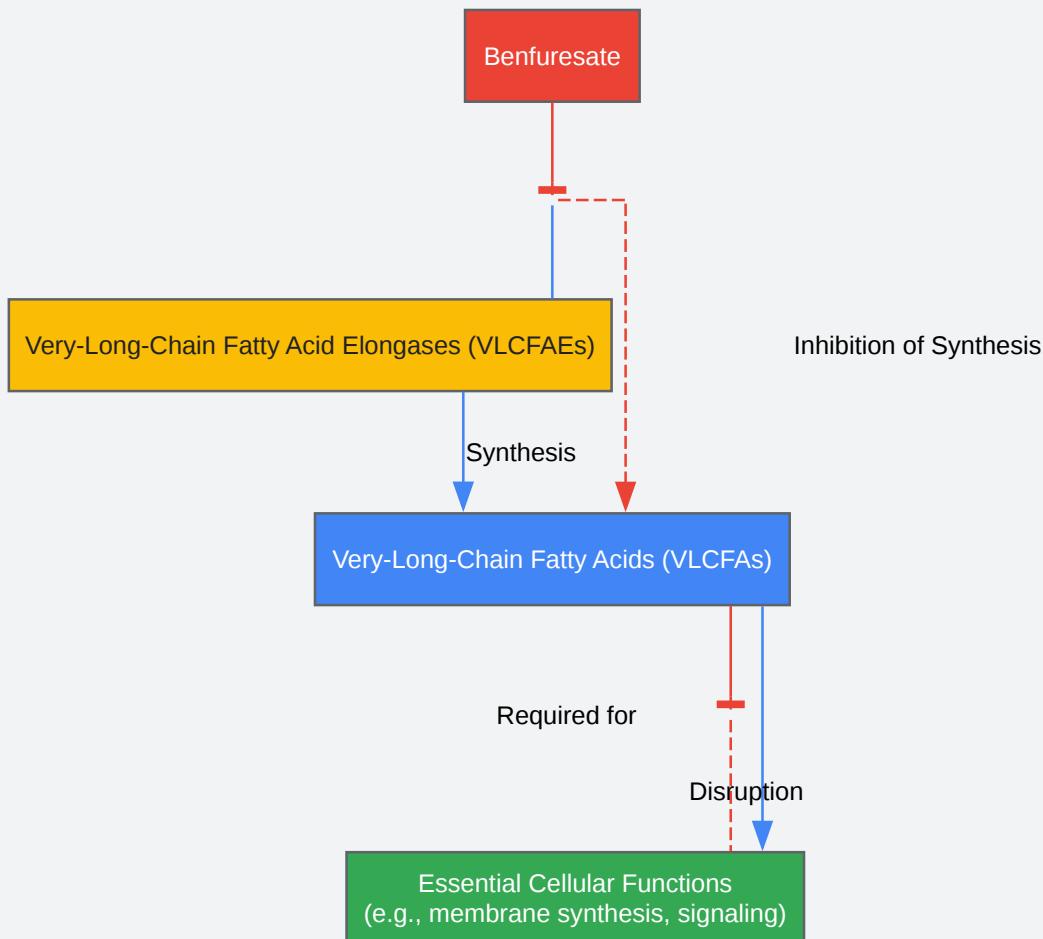
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Figure 2: Workflow for a Two-Generation Study (OECD 416).

Signaling Pathway

Figure 3: Proposed Mechanism of Action of Benfuresate



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Figure 3: Proposed Mechanism of Action of **Benfuresate**.

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